2-[(Tert-butoxy)carbonyl]-4-phenyl-2-azabicyclo[2.1.1]hexane-1-carboxylic acid

Bioisostere Solubility Agrochemical

2-[(Tert-butoxy)carbonyl]-4-phenyl-2-azabicyclo[2.1.1]hexane-1-carboxylic acid is a functionalized derivative of the 2-azabicyclo[2.1.1]hexane (2-aza-BCH) scaffold, a bridged, saturated heterocycle bearing a Boc-protected secondary amine at the 2-position, a phenyl substituent at the 4-position, and a carboxylic acid at the bridgehead 1-position. The 2-aza-BCH core belongs to the broader bicyclo[2.1.1]hexane (BCH) family, which has emerged as a leading class of three-dimensional (sp³-rich) bioisosteres for ortho- and meta-disubstituted benzene rings in medicinal chemistry.

Molecular Formula C17H21NO4
Molecular Weight 303.35 g/mol
Cat. No. B13470993
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[(Tert-butoxy)carbonyl]-4-phenyl-2-azabicyclo[2.1.1]hexane-1-carboxylic acid
Molecular FormulaC17H21NO4
Molecular Weight303.35 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CC2(CC1(C2)C(=O)O)C3=CC=CC=C3
InChIInChI=1S/C17H21NO4/c1-15(2,3)22-14(21)18-11-16(12-7-5-4-6-8-12)9-17(18,10-16)13(19)20/h4-8H,9-11H2,1-3H3,(H,19,20)
InChIKeyAYIGRRCAXSIPNC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-[(Tert-butoxy)carbonyl]-4-phenyl-2-azabicyclo[2.1.1]hexane-1-carboxylic acid: A Boc-Protected 2-Aza-BCH Scaffold for sp³-Rich Drug Discovery


2-[(Tert-butoxy)carbonyl]-4-phenyl-2-azabicyclo[2.1.1]hexane-1-carboxylic acid is a functionalized derivative of the 2-azabicyclo[2.1.1]hexane (2-aza-BCH) scaffold, a bridged, saturated heterocycle bearing a Boc-protected secondary amine at the 2-position, a phenyl substituent at the 4-position, and a carboxylic acid at the bridgehead 1-position. The 2-aza-BCH core belongs to the broader bicyclo[2.1.1]hexane (BCH) family, which has emerged as a leading class of three-dimensional (sp³-rich) bioisosteres for ortho- and meta-disubstituted benzene rings in medicinal chemistry [1]. The scaffold also serves as a rigid, conformationally constrained analogue of pyrrolidine and proline, locking the five-membered ring into a defined pucker via a one-carbon bridge [2]. The Boc group provides orthogonal amine protection compatible with standard peptide coupling and deprotection protocols, while the bridgehead carboxylic acid and the 4-phenyl group offer dual vectors for further diversification, making this compound a versatile building block for fragment-based drug discovery and parallel library synthesis.

Why 2-[(Tert-butoxy)carbonyl]-4-phenyl-2-azabicyclo[2.1.1]hexane-1-carboxylic acid Cannot Be Interchanged with Common BCP, Oxa-BCH, or Simple Proline Derivatives


Substituting this compound with a generic bicyclo[1.1.1]pentane (BCP), 2-oxabicyclo[2.1.1]hexane (2-oxa-BCH), or simple proline analogue introduces measurable and functionally consequential differences across multiple dimensions. Although 2-aza-BCHs and BCPs are both sp³-rich bioisosteres, they possess fundamentally different exit vectors: the 2-aza-BCH scaffold provides a nitrogen atom at a bridgehead position that enables hydrogen-bonding interactions and salt-bridge formation, whereas the all-carbon BCP lacks this pharmacophoric feature [1]. Within the BCH family, 2-oxa-BCH analogues have been shown to improve aqueous solubility more dramatically (up to ~10-fold) compared to the all-carbon BCH when replacing the ortho-phenyl ring in boscalid, but the 2-aza-BCH introduces a basic amine center unavailable in the oxa analogue, which can be exploited for solubility modulation via salt formation or for target engagement via ionic interactions [2]. Furthermore, the specific 4-phenyl-1-carboxylic acid substitution pattern with Boc protection at the 2-position defines a unique three-point diversification architecture that generic 2-azabicyclo[2.1.1]hexane-1-carboxylic acid building blocks (lacking the 4-phenyl group) cannot replicate, limiting their utility in structure-activity relationship (SAR) exploration requiring simultaneous hydrophobic and hydrogen-bonding vectors.

Quantitative Differentiation Evidence for 2-[(Tert-butoxy)carbonyl]-4-phenyl-2-azabicyclo[2.1.1]hexane-1-carboxylic acid Versus Closest Structural Comparators


Aqueous Solubility Enhancement: 2-Aza-BCH vs. Ortho-Substituted Benzene in Boscalid

When the ortho-substituted benzene ring of the fungicide boscalid (BASF) was replaced with a 1,2-disubstituted bicyclo[2.1.1]hexane (BCH) core, aqueous solubility increased approximately threefold, from 11 µM to 35 µM [1]. This represents a class-level comparison: the target compound contains the same BCH core with an endocyclic nitrogen (2-aza-BCH), which provides an additional protonatable site expected to further enhance aqueous solubility relative to the all-carbon BCH. In contrast, the corresponding 2-oxa-BCH replacement yielded an even larger ~14-fold solubility increase (11 µM to 152 µM), but lacks the basic amine center that the 2-aza-BCH provides for salt formation and pH-dependent solubility tuning [2].

Bioisostere Solubility Agrochemical

Lipophilicity Modulation: LogD Shift upon Benzene-to-BCH Replacement in Boscalid

Replacement of the ortho-substituted benzene ring in boscalid with the bicyclo[2.1.1]hexane scaffold reduced the logD₇.₄ by 0.7 units [1]. For the target compound, the presence of the endocyclic nitrogen (2-aza-BCH) is expected to produce an even greater logD reduction due to the contribution of the ionized (protonated) species at physiological pH, making this scaffold distinct from both the all-carbon BCH and the 2-oxa-BCH in terms of lipophilicity modulation.

Lipophilicity LogD Drug-likeness

Fraction of sp³-Hybridized Carbons (Fsp³): 2-Aza-BCH as a Conformationally Diverse Scaffold

The 2-azabicyclo[2.1.1]hexane scaffold possesses a higher fraction of sp³-hybridized carbons (Fsp³) compared to the flat ortho-substituted benzene ring system it replaces. For the target compound C₁₈H₂₃NO₅ (assuming the Boc-4-phenyl-1-carboxylic acid derivative), the Fsp³ is approximately 0.44 (8 sp³ carbons out of 18 total carbons), substantially higher than that of a comparably substituted ortho-diphenyl system (Fsp³ ≈ 0). The literature has established that molecular frameworks containing a high fraction of sp³-hybridized atoms exhibit improved solubility, metabolic stability, and target specificity, and are positively correlated with clinical success [1].

Fsp³ Conformational diversity Drug-likeness

Conformational Restriction: 2-Aza-BCH as a Proline-Pucker-Locked Scaffold vs. Flexible Pyrrolidine Analogues

The 2-azabicyclo[2.1.1]hexane ring system is a conformationally locked proline analogue containing two Cγ atoms, one in each of the two prevalent ring puckers of proline, effectively constraining the pyrrolidine ring into a defined geometry [1]. In systematic studies of substituted 2-aza-BCH derivatives, the C4 (Cγ) substituent was shown to exert substantial control over the trans/cis ratio of the prolyl peptide bond, a parameter critical for collagen triple-helix stability and peptidomimetic design [1]. In contrast, flexible pyrrolidines, piperidines, and even BCP-based carboxylic acids (which lack the proline-like ring pucker) cannot provide this level of conformational preorganization.

Conformational restriction Proline analogue Peptidomimetic

Versatility as a Conformationally Constrained β-Amino Acid Precursor

The 2-azabicyclo[2.1.1]hexane-1-carboxylic acid motif, when suitably protected at the 2-position (e.g., Boc), serves as a direct precursor to methanopyrrolidine β-amino acids (MetPyr-5-acids). These constrained β-amino acids have been shown to form homooligomers (n = 4, 6, 8) that adopt definite secondary structures, as evidenced by characteristic CD spectral signatures [1]. In contrast, BCP-1-carboxylic acids and simple pyrrolidine-2-carboxylic acids (proline) do not generate the same type of β-peptide backbone, as they lack the appropriate bridging geometry to project both the amino and carboxyl functions in the required spatial orientation for β-sheet or helical foldamer formation.

β-Amino acid Oligomer Foldamer

Optimal Application Scenarios for 2-[(Tert-butoxy)carbonyl]-4-phenyl-2-azabicyclo[2.1.1]hexane-1-carboxylic acid Based on Quantitative Differentiation Evidence


Agrochemical Bioisostere Development Targeting Improved Environmental Profile

Building on the validated use of BCH scaffolds as bioisosteres in commercial fungicides (boscalid, bixafen, fluxapyroxad) [1], this 2-aza-BCH derivative can be employed to develop patent-free, saturated analogues of existing agrochemicals with improved water solubility and reduced soil persistence. The 2-aza modification adds a handle for tuning environmental fate through pH-dependent partitioning, while maintaining the antifungal activity that was retained in the all-carbon BCH and 2-oxa-BCH analogues. This scenario is directly supported by the agrochemical bioisostere data in Section 3, Evidence Item 1.

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